Product packaging for Fmoc-6-bromo-DL-tryptophan(Cat. No.:CAS No. 753504-16-4)

Fmoc-6-bromo-DL-tryptophan

Cat. No.: B1390335
CAS No.: 753504-16-4
M. Wt: 505.4 g/mol
InChI Key: YJIHXRJOKTXCAM-UHFFFAOYSA-N
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Description

Context of Non-Canonical Amino Acids in Biomolecular Research

The vast majority of proteins in nature are constructed from a set of only 20 canonical amino acids. nih.govmdpi.com However, the field of biomolecular research has increasingly turned to non-canonical amino acids (ncAAs) to overcome the limitations imposed by this natural set. nih.govfrontiersin.org Non-canonical amino acids are amino acids that are not among the 20 standard proteinogenic ones. nih.govmdpi.com Their incorporation into peptides and proteins allows for the introduction of novel chemical functionalities, physical properties, and structural constraints. nih.gov

The use of ncAAs has become a powerful strategy in chemical biology and synthetic biology for a variety of purposes. nih.gov These include, but are not limited to:

Probing Protein Structure and Function: Introducing ncAAs with unique spectroscopic properties (like fluorescent or isotopically labeled variants) allows researchers to study protein dynamics, folding, and interactions in ways not possible with standard amino acids. mdpi.comnih.gov

Enhancing Therapeutic Properties: Peptides and proteins containing ncAAs can exhibit improved stability against enzymatic degradation, increased potency, and better bioavailability. mdpi.com

Creating Novel Biomaterials: The unique chemical groups on ncAAs can be used to create new types of protein-based polymers and materials with tailored properties. uh.edu

Expanding the Genetic Code: Advanced techniques in genetic code expansion now make it possible to incorporate hundreds of different ncAAs into proteins in living organisms, opening up unprecedented possibilities for designing novel biological systems. frontiersin.org

Significance of Tryptophan Derivatives as Chemical Probes and Building Blocks

Tryptophan, with its bulky and amphiphilic indole (B1671886) side chain, plays crucial roles in protein structure and function, particularly in mediating interactions at membrane interfaces and participating in cation-π interactions. ub.educam.ac.uk Its intrinsic fluorescence makes it a natural probe for studying protein conformation and environment. cam.ac.uknih.govresearchgate.net

Derivatives of tryptophan, created by modifying its indole ring, are of particular interest as they can fine-tune these properties for specific research applications. lsu.edulookchem.com Halogenated tryptophan derivatives, such as Fmoc-6-bromo-DL-tryptophan, are especially significant for several reasons:

Chemical Handles for Bioconjugation: The bromine atom can participate in cross-coupling reactions (e.g., Suzuki and Sonogashira couplings), providing a site for attaching other molecules like fluorescent tags, drugs, or cross-linking agents. cam.ac.uk

Modulating Biological Activity: Halogenation can significantly alter the electronic properties of the indole ring, which can in turn affect the biological activity and binding affinity of peptides containing these derivatives. cam.ac.uk

Structural Probes: The heavy bromine atom can be useful in X-ray crystallography for phasing purposes, and fluorinated tryptophan analogs are used in 19F-NMR studies to probe protein structure. mdpi.com

Building Blocks for Complex Peptides: Fmoc-protected bromotryptophans are essential building blocks for the synthesis of complex natural products and novel bioactive peptides. ub.educhim.it For instance, Fmoc-DL-6-bromotryptophan has been used in the chemical synthesis of conotoxins, which are peptides found in the venom of marine cone snails. google.comnih.gov

Historical Context of Brominated Tryptophans in Natural Products Research

While often synthesized for laboratory use, brominated tryptophans are not purely artificial creations. They have a significant history in the field of natural products research, where they have been discovered as components of complex molecules isolated from marine organisms. mdpi.comfrontiersin.org These halogenated compounds are typically formed through post-translational modifications, where a bromine atom is added to a tryptophan residue after the peptide has already been synthesized by the organism. mdpi.comresearchgate.net

The first report of a post-translational modification involving the bromination of tryptophan in a peptide from a eukaryotic organism came from studies on the venom of marine cone snails (Conus). nih.govresearchgate.net Researchers identified L-6-bromotryptophan in peptides isolated from Conus imperialis and Conus radiatus. researchgate.net

Since this initial discovery, brominated tryptophan derivatives have been found in a variety of other marine natural products, including:

Sponges: Marine sponges of the Thorectidae family, such as Thorectandra and Smenospongia, have been found to produce a range of brominated tryptophan derivatives. acs.org

Tunicates: The solitary tunicate Styela clava produces antimicrobial peptides called Styelins, which contain 6-bromotryptophan. mdpi.com

Sea Urchins: An antimicrobial peptide named strongylocin 2, identified in the green sea urchin Strongylocentrotus droebachiensis, features a brominated N-terminal tryptophan. mdpi.com

The natural occurrence of these compounds highlights their biological relevance and provides inspiration for the design of new synthetic peptides with enhanced or novel activities. The presence of 6-bromotryptophan in natural peptides like conotoxins and Styelins underscores the importance of synthetic versions like this compound for research aimed at understanding and mimicking these potent biomolecules. nih.govmdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 753504-16-4 sigmaaldrich.comclearsynth.com
Molecular Formula C₂₆H₂₁BrN₂O₄ sigmaaldrich.com
Molecular Weight 505.36 g/mol wuxiapptec.com
IUPAC Name 6-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]tryptophan sigmaaldrich.com
Physical Form White to off-white solid sigmaaldrich.com
Purity ≥95% alfa-chemistry.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H21BrN2O4 B1390335 Fmoc-6-bromo-DL-tryptophan CAS No. 753504-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIHXRJOKTXCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc 6 Bromo Dl Tryptophan and Analogs

Chemical Synthesis Approaches

Chemical synthesis provides versatile and scalable routes to Fmoc-6-bromo-DL-tryptophan and a wide array of its analogs. These methods can be broadly categorized into direct bromination of the tryptophan core, assembly of the molecule through indole (B1671886) alkylation, and advanced functionalization using transition metal catalysis.

The direct introduction of a bromine atom onto the tryptophan indole ring is a primary strategy for synthesizing halogenated derivatives. Achieving regioselectivity, particularly at the C-6 position, is a significant challenge. Both chemical and enzymatic methods have been explored to control the position of halogenation.

Chemical bromination of 3-methylindoles can be directed to either the alkyl group or the C-2 position of the indole ring by carefully selecting the N(1) protecting group and reaction conditions. acs.org For instance, N-bromosuccinimide (NBS) is a common reagent for this transformation, where the reaction pathway can be influenced by whether it proceeds via a free radical or an electrophilic mechanism. acs.org

Flavin-dependent halogenases (FDHs) offer a biological approach to regioselective halogenation. researchgate.netnih.gov These enzymes can exhibit remarkable substrate specificity and control over the halogenation site. The tryptophan 6-halogenase, Thal, for example, is known to efficiently brominate its native substrate at the C-6 position. researchgate.net Structural studies of FDHs in complex with substrates reveal that the precise positioning of the substrate within the enzyme's active site is key to achieving high regioselectivity. researchgate.netnih.gov While highly selective for L-tryptophan, these enzymes can also convert non-native substrates, sometimes with altered or reduced regioselectivity. nih.gov The enzyme AetF, a single-component FDH, successively brominates tryptophan at the C-5 and C-7 positions, demonstrating how different enzymes achieve distinct regiochemical outcomes through specific substrate binding orientations. nih.gov

Table 1: Comparison of Tryptophan Bromination Methods

Method Reagent/Catalyst Position(s) Targeted Key Features
Chemical N-Bromosuccinimide (NBS) C2, C3-alkyl, C5, C6 Regioselectivity is controlled by N-protecting group and reaction conditions. acs.org
Enzymatic Tryptophan 6-halogenase (Thal) C6 High regioselectivity for the native substrate. researchgate.netnih.gov

| Enzymatic | Halogenase AetF | C5, C7 | Performs successive dibromination. nih.gov |

An alternative to direct bromination is to construct the tryptophan side chain onto a pre-brominated indole core. This approach allows for the synthesis of a wide variety of analogs by starting with different substituted indoles.

Asymmetric synthesis of tryptophan analogs often employs chiral auxiliaries to control the stereochemistry during the formation of the α-amino acid center. The Schöllkopf chiral auxiliary, a bis-lactim ether derived from valine, is a well-established tool for this purpose. acs.orgnih.govresearchgate.net The process involves the regioselective lithiation of the auxiliary, followed by alkylation with a suitable electrophile, such as a derivative of 6-bromo-3-(chloromethyl)-1H-indole. Subsequent mild acid hydrolysis cleaves the auxiliary to yield the desired amino acid ester with high diastereoselectivity. acs.orgnih.gov

Another strategy is the Strecker amino acid synthesis, which can be adapted using chiral reagents like (S)-methylbenzylamine to produce optically pure (S)-tryptophan analogs from the corresponding indoles. rsc.org This method has been successfully applied to generate a range of halo- and methoxy-substituted tryptophans. rsc.org Furthermore, metallaphotoredox catalysis provides a modern, enantioretentive method for converting natural amino acids like serine into a diverse array of unnatural, optically pure tryptophan analogs. nih.gov This two-step process involves creating a β-bromoalanine intermediate which then undergoes cross-electrophile coupling with various aryl halides. nih.gov

The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been successfully applied to the synthesis of tryptophan analogs. d-nb.infonih.govacs.org This palladium-catalyzed reaction typically involves the coupling of an organozinc reagent with an organohalide. d-nb.inforesearchgate.net In the context of tryptophan synthesis, this translates to coupling a pre-formed 6-bromoindole (B116670) with a β-zincated alanine (B10760859) derivative. chim.it This method provides access to a broad range of tryptophan surrogates and regioisomers in moderate to good yields. d-nb.infonih.gov The reaction conditions are generally mild, making it suitable for late-stage derivatization. d-nb.infonih.gov The versatility of this approach has been demonstrated in the synthesis of various azatryptophan derivatives, where different N-tosyl-3-haloazaindoles were coupled with an Fmoc-protected iodoalanine-derived zinc reagent. acs.org

Table 2: Examples of Negishi Coupling for Tryptophan Analog Synthesis

Bromo-Indole Substrate Alanine Derivative Catalyst/Ligand Yield Reference
5-Bromoindole Methyl Boc-3-iodoalaninate Pd(dba)₂/SPhos 85% d-nb.infonih.gov
6-Bromoindole Methyl Boc-3-iodoalaninate Pd(dba)₂/SPhos 71% d-nb.infonih.gov
Nα-Boc-L-7-bromotryptophan methyl ester 1-Iodobutane Pd₂(dba)₃/QPhos 83% d-nb.infonih.gov

Transition metal catalysis has revolutionized organic synthesis, enabling the direct functionalization of otherwise unreactive C–H bonds. These methods offer atom- and step-economical pathways for modifying complex molecules like tryptophan. rhhz.netacs.org

Direct C–H activation presents a powerful strategy for introducing substituents onto the indole ring of tryptophan without the need for pre-functionalization. acs.org These reactions are often guided by a directing group on the tryptophan molecule, which positions the metal catalyst in proximity to a specific C–H bond, thereby ensuring site selectivity. acs.org

Palladium catalysis has been successfully used for the direct olefination at the C-4 position of tryptophan derivatives and for C-2 arylation. acs.orgnih.gov Rhodium-catalyzed C-H activation has been employed for C-2 alkylation and for the annulation of anilines with alkynyl chlorides to regioselectively synthesize non-canonical tryptophans. nih.govnih.gov These methods are highly valued for their ability to perform late-stage functionalization on peptides and complex molecules, allowing for the rapid generation of compound libraries from a single precursor. rhhz.netnih.gov

Table 3: Overview of C-H Activation Sites on the Tryptophan Ring | Position | Metal Catalyst | Transformation | Key Features | Reference | | :--- | :--- | :--- | :--- | :--- | | C2 | Rhodium, Palladium, Ruthenium | Alkylation, Arylation | Most commonly targeted position due to inherent reactivity. nih.gov | | C4 | Palladium | Olefination | Enables synthesis of 3,4-disubstituted indole alkaloids. acs.org | | C7 | Rhodium | Arylation | Achieved using specific directing groups. researchgate.net |

Transition Metal-Catalyzed Functionalization of Tryptophan

Heck Cross-Coupling in Aqueous Media

The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has been successfully applied to unprotected bromotryptophan in aqueous media to synthesize fluorescent styryl-tryptophans. nih.gov This method is significant as it operates under environmentally benign conditions and is compatible with unprotected amino acids, avoiding complex protection-deprotection steps. The reaction couples various bromotryptophan isomers with styrenes, providing a modular approach to diverse tryptophan derivatives.

A key advantage of this aqueous methodology is its potential integration into a one-pot, multi-step chemoenzymatic process. This process can begin with the biocatalytic halogenation of tryptophan using immobilized FAD-dependent halogenases, followed by the chemocatalytic Mizoroki-Heck cross-coupling, streamlining the synthesis from the native amino acid to the functionalized analog. nih.gov

Table 1: Mizoroki-Heck Cross-Coupling of Bromotryptophan with Styrene Derivatives in Aqueous Media

Bromotryptophan IsomerStyrene DerivativeCatalyst SystemSolventYield (%)Reference
5-Bromo-L-tryptophan4-CarboxystyrenePd(OAc)₂ / TPPTSH₂O/MeCN75 nih.gov
6-Bromo-L-tryptophan4-CarboxystyrenePd(OAc)₂ / TPPTSH₂O/MeCN68 nih.gov
7-Bromo-L-tryptophan4-CarboxystyrenePd(OAc)₂ / TPPTSH₂O/MeCN82 nih.gov

Data is illustrative and based on findings from referenced literature.

Suzuki-Miyaura Cross-Coupling on Brominated Precursors

The Suzuki-Miyaura cross-coupling is a versatile and widely used method for forming carbon-carbon bonds. Its application to brominated tryptophan precursors has been demonstrated to be highly effective, even under mild, aqueous, and aerobic conditions at near-ambient temperatures. This is particularly advantageous for sensitive biological molecules. Research has shown that ligand-free, solvent-stabilized palladium nanoparticles can efficiently catalyze the Suzuki-Miyaura cross-coupling of bromotryptophan derivatives with various boronic acids.

This methodology is compatible with unprotected amino acids and has been extended to bromotryptophan-containing peptides. The reaction conditions are mild enough to be considered for bio-orthogonal chemistry, allowing for the late-stage functionalization of complex biomolecules. The combination of enzymatic halogenation with Suzuki-Miyaura cross-coupling offers a powerful strategy for creating a diverse array of arylated tryptophan derivatives.

Buchwald-Hartwig Amination Strategies for Halotryptophans

The Buchwald-Hartwig amination provides a powerful route for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active compounds. This palladium-catalyzed cross-coupling reaction has been successfully applied to unprotected halotryptophans in aqueous conditions. This development is significant as it circumvents the need for protecting groups on the amino acid, which simplifies the synthetic process.

The methodology has been demonstrated with various halotryptophan isomers (5-bromo, 6-bromo, and 7-bromo) and a range of aniline (B41778) coupling partners. The aqueous conditions make this approach compatible with biological molecules, and it has been extended to the modification of unprotected tripeptides and the natural product barettin. This strategy merges the capabilities of synthetic chemistry with biosynthetic approaches, enabling the diversification of complex molecules.

Stereoselective Alkylation and Hydrogenation Methods

Achieving stereocontrol is paramount in the synthesis of chiral molecules like amino acids. Stereoselective alkylation methods, often employing chiral auxiliaries or phase-transfer catalysts, are utilized to introduce side chains with high enantiomeric excess. For tryptophan derivatives, strategies such as the use of the Schöllkopf chiral auxiliary have been employed for the asymmetric synthesis of novel analogs. acs.org

Asymmetric hydrogenation is another critical technique for establishing the stereochemistry of amino acids. This typically involves the hydrogenation of a dehydroamino acid precursor in the presence of a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. While specific examples for this compound are not detailed in the provided context, the general principles of asymmetric hydrogenation of dehydro-tryptophan derivatives are well-established for producing enantiomerically pure L- or D-tryptophan analogs. Furthermore, reduction of the tryptophan indole ring itself can be achieved using reagents like pyridine (B92270) borane (B79455) in acidic media, leading to reduced derivatives that can be stable to subsequent hydrolysis conditions. nih.gov

Chemoenzymatic and Biosynthetic Routes

Enzymatic Halogenation of Tryptophan

The regioselective incorporation of halogen atoms onto the tryptophan scaffold can be challenging using traditional chemical methods. Flavin-dependent halogenases (FDHs) offer a highly specific and environmentally benign alternative. These enzymes can catalyze the halogenation of L-tryptophan at specific positions on the indole ring. nih.gov For the synthesis of 6-bromo-tryptophan, a tryptophan 6-halogenase is employed.

The enzymatic reaction typically requires the halogenase enzyme, a flavin reductase to regenerate the FAD cofactor, a halide salt (e.g., sodium bromide), and an oxidizing agent (molecular oxygen). This biocatalytic approach is highly regioselective and operates under mild aqueous conditions. The resulting halogenated L-tryptophan can then be isolated and further modified, for example, by Fmoc protection. This chemoenzymatic strategy, combining biocatalytic halogenation with chemical synthesis, is a powerful tool for accessing specific halotryptophan derivatives. acs.org

Table 2: Examples of Tryptophan Halogenases and their Regioselectivity

HalogenaseOrganism of OriginPosition of HalogenationHalide SpecificityReference
RebHLechevalieria aerocolonigenesC7Cl⁻, Br⁻ nih.gov
PyrHStreptomyces rugosporusC5Cl⁻, Br⁻ iucr.org
ThalStreptomyces sp.C6Cl⁻, Br⁻ nih.gov
AetFAetaphiestin producerC5 and C7Br⁻, I⁻ iucr.org

This table provides examples of well-characterized tryptophan halogenases.

Fermentative Production of Halogenated Tryptophans

Leveraging metabolic engineering, microorganisms such as Escherichia coli and Corynebacterium glutamicum can be engineered for the de novo biosynthesis of halogenated tryptophan derivatives from simple carbon sources like glucose. technologypublisher.com This is achieved by introducing the genes for tryptophan halogenases and their partner flavin reductases into microbial strains that have been optimized for high-level tryptophan production.

By cultivating these engineered strains in a fermentation medium supplemented with a halide salt (e.g., sodium bromide), the cells produce and then halogenate tryptophan in vivo. This approach offers a sustainable and scalable method for producing compounds like 7-bromo-L-tryptophan. nih.gov Further engineering, such as creating co-culture systems where one strain produces tryptophan and another performs the halogenation and subsequent conversions, can enhance production efficiency and molecular diversity. technologypublisher.com

Incorporation Strategies in Peptide and Protein Synthesis

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. The use of Fmoc-6-bromo-DL-tryptophan within this framework requires careful consideration of the synthetic strategy, coupling conditions, and the role of the protecting groups.

Fmoc/tBu Strategy for this compound Integration

The most widely adopted method for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers the advantage of milder reaction conditions compared to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach. altabioscience.comnih.gov This orthogonality is crucial for the successful incorporation of sensitive or modified amino acids like this compound.

The Fmoc group serves as a temporary protecting group for the α-amino group of the incoming amino acid. It is stable under the acidic conditions used for side-chain deprotection but is readily cleaved by a secondary amine base, typically piperidine (B6355638). researchgate.net The side chains of other amino acids in the sequence are protected by acid-labile tert-butyl (tBu)-based groups, which remain intact during the basic Fmoc-deprotection steps. researchgate.net

The integration of this compound follows the standard SPPS cycle:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). google.com

Activation and Coupling: The carboxylic acid of this compound is activated in situ using a coupling reagent and then reacted with the newly liberated N-terminal amine of the growing peptide chain.

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide ready for the next cycle.

This cyclical process is repeated until the desired peptide sequence is assembled. The use of a racemic mixture (DL-tryptophan) will result in the incorporation of both D and L isomers at the desired position in the peptide chain.

Coupling Reagents and Resin Linkages (e.g., HBTU, HOBT, Wang Resin)

The efficiency of the coupling step is critical for achieving high yields and purity in SPPS. A variety of coupling reagents have been developed to facilitate the formation of the amide bond between the activated amino acid and the growing peptide chain.

For the incorporation of this compound, common coupling reagents include aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). google.combachem.com These reagents are typically used in the presence of an additive like HOBt (1-Hydroxybenzotriazole) and a tertiary base such as DIEA (N,N-Diisopropylethylamine). google.com The HOBt additive is known to suppress racemization and improve coupling efficiency. peptide.com A specific protocol for coupling Fmoc-D,L-6-bromotryptophan has been reported using TBTU in combination with HOBt and DIEA in NMP. google.com

The choice of solid support, or resin, is determined by the desired C-terminal functionality of the final peptide. Wang resin is a popular choice for the synthesis of peptides with a C-terminal carboxylic acid. altabioscience.compeptide.com The peptide is attached to the resin via an acid-labile linker, which allows for cleavage from the solid support under moderately acidic conditions, typically with trifluoroacetic acid (TFA). peptide.compeptide.com While specific examples detailing the use of this compound with Wang resin are not prevalent in the literature, its general compatibility with the Fmoc/tBu strategy makes it a suitable choice. altabioscience.com

Reagent/ResinFunctionTypical Conditions
This compound Amino acid building blockTypically used in excess (e.g., 1.1 to 4-fold) google.com
HBTU/TBTU Coupling ReagentIn situ activation of the carboxylic acid
HOBt AdditiveSuppresses racemization, improves coupling efficiency
DIEA Tertiary BaseFacilitates the coupling reaction
Piperidine Deprotecting Agent20% solution in DMF or NMP for Fmoc removal google.com
Wang Resin Solid SupportFor synthesis of C-terminal peptide acids
TFA Cleavage ReagentCleaves the peptide from Wang resin

This table represents a general overview of reagents and their roles in the context of Fmoc-SPPS.

Role of the Fmoc Protection Group in SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) group is central to the Fmoc/tBu strategy and offers several advantages. altabioscience.com Its primary role is to prevent the α-amino group of the incoming amino acid from reacting with itself or other activated carboxyl groups, ensuring the stepwise and controlled elongation of the peptide chain. altabioscience.com

Key features of the Fmoc group include:

Base Lability: The Fmoc group is cleaved under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups. nih.gov This prevents premature deprotection of the side chains during the synthesis cycles.

UV-Active Byproduct: The cleavage of the Fmoc group releases dibenzofulvene, which readily forms an adduct with piperidine. This adduct has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction and, by extension, the progress of the synthesis.

Compatibility: The mild conditions used for Fmoc removal are compatible with a wide range of modified and sensitive amino acids, including those with post-translational modifications. nih.gov

On-Resin Late-Stage Functionalization for Tryptophan Diversification

The presence of the bromine atom at the 6-position of the indole (B1671886) ring in this compound provides a chemical handle for further modification after its incorporation into a peptide. Such "late-stage" functionalization, performed while the peptide is still attached to the solid support, is a powerful strategy for creating peptide libraries with diverse functionalities. rsc.orgnih.govnih.gov

While specific examples of on-resin functionalization of 6-bromotryptophan-containing peptides are not extensively documented in the provided search results, the chemistry of aryl bromides suggests several possibilities. The bromine atom could potentially serve as a substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide variety of substituents at the 6-position of the tryptophan residue, including alkyl, aryl, and amino groups.

The indole N-H of tryptophan can also be a site for late-stage modification, for instance, through allylation reactions. rsc.orgnih.gov This provides an additional avenue for diversification of tryptophan-containing peptides. The ability to perform these modifications on the solid phase simplifies purification, as excess reagents can be easily washed away. nih.gov

Biocompatible Macrocyclization Techniques for Modified Peptides

Macrocyclization is a widely used strategy to improve the pharmacological properties of peptides, including their stability, receptor affinity, and cell permeability. rsc.organu.edu.au Peptides containing modified amino acids like 6-bromotryptophan can be cyclized using various techniques.

Amide Bond Formation (Macrolactamization)

One of the most common methods for peptide cyclization is the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid (head-to-tail cyclization) or between the side chains of two amino acids. This process is known as macrolactamization.

For a linear peptide containing 6-bromotryptophan synthesized on a resin, head-to-tail cyclization can be achieved after cleavage from the solid support. The cyclization is typically performed in dilute solution to favor the intramolecular reaction over intermolecular polymerization. The same coupling reagents used in SPPS, such as HBTU or HATU, can be employed to facilitate the formation of the cyclic amide bond.

Alternatively, on-resin cyclization can be performed. This involves anchoring the peptide to the resin through a side-chain linker, leaving the N- and C-termini free to react with each other. The pseudo-dilution effect of the resin matrix can favor the desired intramolecular cyclization.

The development of biocompatible macrocyclization techniques allows for the cyclization of peptides under conditions that are compatible with biological systems. rsc.orgrsc.orgnih.gov This is particularly relevant for applications involving in situ cyclization or the modification of peptides in the presence of other biomolecules.

Ester Bond Formation (Macrolactonization)

While this compound is not directly involved in the formation of an ester bond for macrolactonization—a process typically involving amino acids with hydroxyl side chains like serine or threonine—its bromo-substituent provides a powerful tool for achieving peptide macrocyclization through alternative, modern chemical strategies. These strategies, often referred to as "peptide stapling," create cyclic peptides with enhanced stability, conformational rigidity, and biological activity. nih.gov

The 6-bromo position on the tryptophan indole ring is amenable to transition-metal-catalyzed cross-coupling reactions. Specifically, palladium-catalyzed reactions can be used to form a carbon-carbon bond between the tryptophan residue and another amino acid side chain within the same peptide. nih.gov This creates a robust, non-native cyclic structure.

Key Research Findings in Tryptophan-Mediated Macrocyclization:

Palladium-Catalyzed C-H Activation/Olefination: Research has demonstrated that tryptophan residues within a peptide can undergo palladium-catalyzed olefination. nih.gov This process allows for the formation of a covalent bond between the tryptophan side chain and an alkene-containing amino acid elsewhere in the sequence, resulting in a macrocycle. researchgate.net The presence of a halogen, such as in 6-bromo-tryptophan, provides a reactive site for such cross-coupling reactions, facilitating the controlled formation of these "stapled" peptides.

Fujiwara–Moritani Reaction: This palladium-catalyzed reaction enables the olefination of tryptophan residues without the need for pre-installed directing groups, streamlining the process of peptide stapling. rsc.org This method can be applied as a late-stage modification after the linear peptide has been assembled.

Petasis Reaction: Multicomponent reactions, such as the Petasis reaction, have been utilized for tryptophan functionalization to create stapled peptides. This approach allows for the straightforward formation of macrocycles and can be adapted for both solution-phase and solid-phase synthesis. nih.govresearchgate.net

These advanced macrocyclization techniques highlight the utility of incorporating a functionalized handle like 6-bromo-tryptophan. The resulting cyclic peptides often exhibit improved pharmacokinetic properties and can be designed to mimic specific secondary structures, such as α-helices, making them valuable in drug discovery.

Native Chemical Ligation (NCL) Applications

Native Chemical Ligation (NCL) is a cornerstone technique for synthesizing large peptides and proteins by joining two unprotected peptide fragments. nih.govmdpi.com The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov While this compound does not participate directly in the canonical NCL mechanism, its incorporation into one of the peptide fragments offers a crucial advantage: the ability to perform post-ligation modification.

The bromine atom on the tryptophan indole ring serves as a stable, selectively reactive site. Once the full-length peptide or protein has been assembled via NCL, this "handle" can be targeted for further chemical transformation. This allows for the site-specific installation of various functional moieties that might not be compatible with the conditions of peptide synthesis or ligation.

Applications in Post-Ligation Modification:

Bioconjugation: The 6-bromo-tryptophan residue can be used to attach reporter molecules, such as fluorescent dyes or biotin tags, to a specific location on the synthesized protein. This is invaluable for studying protein localization, interactions, and dynamics.

Introduction of Probes: Sophisticated biophysical probes can be conjugated to the 6-bromo position to investigate protein structure and function.

Pharmacokinetic Modification: Molecules such as polyethylene glycol (PEG) can be attached to improve the solubility, stability, and circulation half-life of therapeutic peptides and proteins.

Cross-Coupling for Further Functionalization: The bromine atom can be replaced with other functional groups via reactions like Suzuki or Sonogashira coupling, dramatically expanding the chemical diversity that can be introduced into the protein scaffold.

The natural occurrence of L-6-bromotryptophan has been identified in peptides from the venom of marine cone snails, indicating that this modification is biologically relevant. researchgate.net The ability to synthetically incorporate this compound allows researchers to harness the unique chemical reactivity of this halogenated amino acid for a wide range of applications in chemical biology and therapeutic development.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid
Molecular Formula C₂₆H₂₁BrN₂O₄
Molecular Weight 505.36 g/mol
CAS Number 753504-16-4

| Appearance | White to off-white solid |

Table 2: Compounds Mentioned in this Article

Compound Name Abbreviation / Synonym Role / Context
This compound - Main subject; building block for SPPS
Fluorenylmethyloxycarbonyl Fmoc α-amine protecting group
Serine Ser Amino acid with hydroxyl side chain
Threonine Thr Amino acid with hydroxyl side chain
Cysteine Cys Key amino acid for Native Chemical Ligation
Polyethylene glycol PEG Polymer for modifying pharmacokinetics

Applications in Peptide and Protein Modification Research

Design and Synthesis of Modified Peptides and Analogs

The incorporation of Fmoc-6-bromo-DL-tryptophan via solid-phase peptide synthesis (SPPS) is a key strategy for creating modified peptides. The presence of the bromine atom on the tryptophan indole (B1671886) ring introduces unique steric and electronic properties that can be exploited in rational peptide design.

This compound is instrumental in the synthesis of analogs of natural products, most notably conotoxins—neurotoxic peptides from marine cone snails. nih.govnih.gov These peptides are rich in post-translational modifications, including the bromination of tryptophan residues, which is crucial for their biological activity. nih.govnih.gov

Standard Fmoc-based solid-phase peptide synthesis protocols are used to incorporate 6-bromotryptophan into a peptide sequence. nih.gov For example, in the chemical synthesis of a bromotryptophan-containing conotoxin, Fmoc-DL-6-bromotryptophan was coupled to the growing peptide chain on a resin support using an in-situ activation mixture of HBTU, DIPEA, and HOBt. nih.gov This methodology allows for the creation of synthetic versions of naturally occurring brominated peptides, as well as novel analogs for structure-activity relationship studies.

One notable example is the r7a conotoxin, also known as the "light sleeper" peptide, isolated from Conus radiatus. This 33-amino acid peptide contains three residues of L-6-bromotryptophan and induces a sleep-like state in mice. nih.govnih.gov The synthesis of such peptides using this compound allows for the production of sufficient quantities for detailed biological evaluation and exploration of their therapeutic potential. nih.govgoogle.com

Table 1: Examples of Natural Peptides Containing 6-Bromotryptophan
Peptide NameSource OrganismNumber of 6-Br-Trp ResiduesNoted Biological Property
r7a Conotoxin ("light sleeper")Conus radiatus3Induces a sleep-like state nih.govnih.gov
Heptapeptide from C. imperialisConus imperialis1No gross behavioral symptoms observed in mice nih.gov

The introduction of non-canonical amino acids is a powerful strategy for influencing the structure of cyclic peptides. nih.gov Cyclization restricts the conformational freedom of a peptide, which can enhance its stability and binding affinity. nih.gov The incorporation of 6-bromotryptophan can further guide the peptide's folding and final three-dimensional shape.

The bulky and electronegative bromine atom imposes significant steric and electronic constraints on the peptide backbone and side-chain orientations. This can stabilize specific secondary structures, such as β-turns, which are critical for the biological function of many cyclic peptides. gla.ac.uk For instance, the "light sleeper" conotoxin, which contains three 6-bromotryptophan residues, exhibits an interesting biochemical property where it slowly equilibrates between two distinct conformers. nih.gov This conformational flexibility, influenced by the brominated residues, is likely linked to its biological function. Designing cyclic peptides with this compound allows researchers to systematically study how halogenation impacts peptide conformation and to create structures with predefined architectures for targeting specific protein-protein interactions. semanticscholar.org

Incorporating non-canonical amino acids (ncAAs) like 6-bromotryptophan is a well-established method for enhancing the drug-like properties of peptides, such as their stability against proteolytic degradation and their binding affinity to biological targets. researchgate.netmdpi.comnih.gov The modification can improve potency and alter the spectrum of action. researchgate.net

The replacement of a standard tryptophan with its 6-bromo analog can lead to stronger or more specific interactions with a target protein. The bromine atom can participate in halogen bonding—a noncovalent interaction with electron-rich atoms on the target protein—which can significantly increase binding affinity. tandfonline.com Furthermore, the steric bulk of the bromine can alter the peptide's shape to better fit a binding pocket. mdpi.com The introduction of ncAAs can also increase the peptide's resistance to proteases, thereby extending its half-life in vivo. mdpi.com The synthesis of peptide libraries with 6-bromotryptophan at various positions allows for the systematic optimization of binding and stability, accelerating the development of peptide-based therapeutics. nih.gov

Table 2: Effects of 6-Bromotryptophan Incorporation on Peptide Properties
PropertyEffect of 6-BromotryptophanUnderlying Mechanism
Binding AffinityCan be enhancedPotential for halogen bonding; improved fit in binding pockets tandfonline.com
Proteolytic StabilityCan be increasedSteric hindrance near cleavage sites; altered conformation mdpi.commdpi.com
ConformationInfluences peptide folding and structureSteric and electronic constraints imposed by the bromine atom nih.gov

Functionalization of Biomolecules

Beyond altering the intrinsic properties of peptides, this compound provides a means to introduce a functional handle for subsequent chemical modifications, enabling applications in fluorescence labeling and bioconjugation.

Tryptophan is the dominant intrinsic fluorophore in most proteins, and its fluorescence is highly sensitive to its local microenvironment. nih.govcreative-biolabs.comlabbot.bio Changes in protein conformation, ligand binding, or folding state can alter the emission properties of tryptophan residues, providing a powerful tool for biochemical analysis. researchgate.net

Introducing a halogen atom onto the indole ring is expected to modify these photophysical properties significantly. The presence of the heavy bromine atom can lead to fluorescence quenching through the "heavy-atom effect," which enhances intersystem crossing and reduces fluorescence quantum yield. This quenching effect can be exploited in various assays. For example, if a peptide containing 6-bromotryptophan binds to a target and undergoes a conformational change that moves the brominated residue into a different environment, a corresponding change in fluorescence intensity could be observed. This makes 6-bromotryptophan a useful, minimally perturbing probe for studying protein-peptide interactions and dynamics without the need for large, extrinsic fluorescent dyes. nih.gov

Table 3: Comparison of Photophysical Properties
PropertyTryptophanExpected Change for 6-Bromotryptophan
Excitation Max (λex)~280 nmMinor shift expected
Emission Max (λem)~350 nm (environment dependent)Potential shift depending on environment
Fluorescence Quantum YieldModerateExpected to decrease (quenching)
Fluorescence LifetimeVariable (nanoseconds)Expected to decrease

The site-specific modification of proteins and peptides is crucial for developing protein-drug conjugates, diagnostic tools, and novel biomaterials. chemistryviews.org The indole side chain of tryptophan can be functionalized for this purpose, and the bromine atom in 6-bromotryptophan serves as a versatile reactive handle for bioorthogonal, late-stage modifications. nih.gov

The aryl bromide moiety of 6-bromotryptophan can participate in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.govmdpi.com This allows for the covalent attachment of a wide range of molecules, including other peptides, small-molecule drugs, or imaging agents, directly onto the tryptophan residue under mild, biocompatible conditions. researchgate.net For example, peptides containing 6-bromotryptophan have been successfully modified on-resin via Suzuki-Miyaura cross-coupling to create stapled peptides with constrained helical structures. beilstein-journals.org This approach transforms 6-bromotryptophan into a platform for constructing complex biomolecular conjugates, expanding the chemical diversity and functionality of peptides and proteins. chemistryviews.org

Site-Specific Protein Modification

The site-specific modification of peptides and proteins is a powerful strategy for enhancing their therapeutic properties, studying their biological functions, and creating novel biomaterials. This process involves the precise installation of a chemical modification at a predetermined location within the polypeptide chain. This compound is a key reagent in this context, serving as an unnatural amino acid that can be incorporated into a peptide sequence during synthesis. The bromine atom on the indole ring of the tryptophan side chain acts as a versatile chemical handle for subsequent, highly selective chemical reactions.

This "tag-and-modify" approach allows for the introduction of a wide array of functional groups that are not accessible through standard biological methods. The process begins with the incorporation of Fmoc-6-bromo-tryptophan into a peptide using standard Fmoc solid-phase peptide synthesis (SPPS). Once the peptide is synthesized and the 6-bromotryptophan residue is in place, the bromine atom can be targeted for modification, most commonly through palladium-catalyzed cross-coupling reactions. These reactions are bioorthogonal, meaning they proceed under mild, aqueous conditions without interfering with the other functional groups present in the peptide.

Detailed research has demonstrated the efficacy of this method for various applications, including peptide stapling (macrocyclization to stabilize secondary structures) and the attachment of probes for imaging or diagnostics. nih.gov The most frequently employed cross-coupling reactions for modifying 6-bromotryptophan residues are the Suzuki-Miyaura and Sonogashira reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction creates a new carbon-carbon bond between the 6-position of the tryptophan indole ring and a boron-containing reagent (an organoboron compound). This method is highly effective for attaching aryl or vinyl groups. Research has shown that peptides containing 6-bromotryptophan, synthesized via SPPS, can be successfully coupled with various arylboronic acids on-resin. nih.gov These reactions typically employ a palladium catalyst, a suitable ligand, and a base to facilitate the reaction, often under microwave irradiation to improve efficiency. nih.gov In one study, Nα-Fmoc-7-bromotryptophan underwent a Suzuki-Miyaura coupling with phenylboronic acid at room temperature using palladium nanoparticles as a catalyst, achieving full conversion. nih.gov

Sonogashira Cross-Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between the 6-bromotryptophan residue and a terminal alkyne. This reaction is particularly valuable for introducing alkyne handles, which can be further modified using click chemistry, or for directly attaching fluorescent tags and other probes. nih.govnih.gov Studies have successfully optimized conditions for the Sonogashira coupling of unprotected 6-bromotryptophan and tripeptides containing this residue. nih.govresearchgate.net These conditions often involve a palladium catalyst, a copper(I) co-catalyst, and a base, with reactions performed in aqueous buffer systems under microwave heating to achieve high conversion rates. nih.gov

The following table summarizes key research findings on the palladium-catalyzed modification of 6-bromotryptophan-containing molecules.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemConditionsOutcomeReference
Sonogashira Coupling6-BromotryptophanPhenylacetylene[PdCl(allyl)]₂, cBRIDP ligand, CuIBorate buffer (pH 9.2), 100 °C, 2h (microwave)>99% conversion nih.gov
Sonogashira Coupling6-Bromotryptophan4-Ethynyl-anisole[PdCl(allyl)]₂, cBRIDP ligand, CuIBorate buffer (pH 9.2), 100 °C, 2h (microwave)>99% conversion nih.gov
Sonogashira CouplingRibosomal Peptide with 6-Br-TrpVarious terminal alkynes[PdCl₂(CH₃CN)₂], sXPhos ligand, Cs₂CO₃Water/MeCN, 65 °C, 2hGood to excellent yields nih.govacs.org
Suzuki-Miyaura CouplingPeptide with 6-Br-Trp on resin(4-Ethylphenyl)boronic acidPd₂(dba)₃, sSPhos ligand, KFDME/EtOH/H₂O, 120 °C, 30 min (microwave)Complete conversion for peptide stapling nih.gov

Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry Techniques for Identification and Localization

Mass spectrometry (MS) is an indispensable tool for the molecular weight determination and structural elucidation of Fmoc-6-bromo-DL-tryptophan and peptides incorporating this modified residue. The presence of the bromine atom introduces a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), which aids in the identification of brominated fragments.

De novo peptide sequencing via tandem mass spectrometry (MS/MS) determines the amino acid sequence of a peptide directly from its fragmentation pattern without relying on a database. When a peptide contains this compound, the mass of this residue (C26H21BrN2O4, Monoisotopic Mass: 504.07 g/mol ) is used to interpret the mass shifts in the fragment ion series.

The fragmentation of peptides in MS/MS typically produces b- and y-type ions from the cleavage of peptide bonds. The mass difference between adjacent ions in a series corresponds to a specific amino acid residue. The presence of 6-bromo-tryptophan would be identified by a mass difference of approximately 282.98 Da (for the un-Fmoc-protected residue) between consecutive fragment ions. The characteristic isotopic signature of bromine would further confirm the presence of this brominated residue in the fragment ions.

Electron Capture Dissociation (ECD) is a non-ergodic fragmentation technique that is particularly useful for the analysis of peptides with labile post-translational modifications, as it tends to preserve these modifications while cleaving the peptide backbone. wikipedia.orgbu.edu In ECD, multiply charged peptide ions capture low-energy electrons, leading to the formation of c- and z-type fragment ions through the cleavage of the N-Cα bond. wikipedia.orgresearchgate.net

For a peptide containing this compound, ECD would be advantageous as it would likely keep the bromo- and Fmoc-groups intact on the side chain and N-terminus, respectively, allowing for unambiguous localization of the modification. The fragmentation would proceed along the peptide backbone, and the resulting c- and z-type ions would retain the modification, confirming its position within the sequence. Secondary fragmentation events, such as the loss of the bromine atom or side-chain cleavages, can also occur and provide additional structural information. researchgate.netallpeptide.com

Matrix-Assisted Laser Desorption/Ionization Tandem Time-of-Flight Mass Spectrometry (MALDI-TOF/TOF MS) is a powerful technique for the analysis of peptides and proteins. nih.gov For this compound, MALDI-TOF MS would provide a rapid and sensitive method for determining its molecular weight. In MS/MS mode, fragmentation of the parent ion can be induced to obtain structural information. nih.gov The fragmentation of the indole (B1671886) ring in tryptophan derivatives is a known process, and the presence of a bromine atom would influence this fragmentation, potentially leading to characteristic neutral losses. scirp.orgresearchgate.netnih.gov

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS) is renowned for its ultra-high resolution and mass accuracy. nih.gov This technique is particularly well-suited for the analysis of complex mixtures and for the unambiguous determination of elemental compositions. acs.orgnih.govacs.org For this compound, ESI FT-ICR MS would provide a highly accurate mass measurement, allowing for the confirmation of its elemental formula. The high resolution would also be critical in resolving the isotopic pattern of the bromine atom, further validating the presence of this halogen. nih.gov When analyzing peptides containing this modification, the high mass accuracy of FT-ICR MS is invaluable for confident identification of the peptide and its fragments. researchgate.net

Technique Information Obtained Relevance for this compound
MALDI-TOF/TOF MS Molecular weight and fragment ion masses.Rapid confirmation of molecular weight and structural elucidation through fragmentation patterns. nih.govnih.gov
ESI FT-ICR MS High-resolution mass and elemental composition.Unambiguous confirmation of the elemental formula and precise mass measurement of the compound and its fragments. nih.govacs.org

Chromatographic Analysis

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is the primary method for both the purification and analytical assessment of Fmoc-protected amino acids. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid. nih.gov

For the analysis of this compound, a gradient elution method is typically used to ensure good separation from impurities. The presence of the bulky, hydrophobic Fmoc group and the brominated indole side chain results in a significant retention time on a C18 column. Since this compound is a racemic mixture (DL), chiral HPLC is necessary to separate the D- and L-enantiomers. mdpi.comsigmaaldrich.comphenomenex.comnih.gov Chiral stationary phases (CSPs) based on macrocyclic glycopeptides or polysaccharides are effective for the enantioseparation of Fmoc-amino acids. sigmaaldrich.comphenomenex.com

HPLC Method Stationary Phase Mobile Phase Example Application
RP-HPLC C18Water/Acetonitrile with 0.1% TFA (gradient)Purity assessment and purification. nih.gov
Chiral HPLC Polysaccharide-based CSPIsocratic mixture of organic solvent and bufferSeparation of D- and L-enantiomers. phenomenex.comnih.gov

While the Fmoc group itself is a chromophore, allowing for UV detection, pre-column derivatization can be employed to enhance detection sensitivity, particularly when analyzing very low concentrations of the deprotected amino acid. Common derivatization reagents for amino acids include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). mdpi.comjascoinc.comaxionlabs.comshimadzu.com

For tryptophan and its derivatives, derivatization with OPA in the presence of a thiol is a common method for fluorescence detection. nih.gov The presence of the 6-bromo substituent on the indole ring may influence the fluorescence properties of the resulting derivative. nih.gov Alternatively, if the Fmoc group is removed, re-derivatization with FMOC-Cl can be performed to introduce the highly fluorescent fluorenyl group, allowing for sensitive detection. jascoinc.comshimadzu.com The choice of derivatization reagent and detection method would depend on the specific analytical requirements, such as the desired sensitivity and the matrix of the sample. nih.gov

Fluorescence Spectroscopy Applications

Fluorescence spectroscopy serves as a powerful, non-invasive technique to investigate molecular interactions and dynamics. For this compound, the inherent fluorescence of the brominated indole ring provides a sensitive reporter for a range of applications, from probing protein conformation to cellular imaging.

The fluorescence emission of the tryptophan indole ring is exquisitely sensitive to the polarity of its immediate surroundings. When incorporated into a peptide or protein, 6-bromotryptophan can serve as an intrinsic fluorescent probe to monitor conformational changes. The heavy bromine atom can influence the excited state dynamics, potentially leading to altered fluorescence lifetimes and quantum yields compared to native tryptophan.

Changes in the protein's tertiary or quaternary structure that alter the solvent exposure of the 6-bromotryptophan residue will manifest as shifts in its emission spectrum. For instance, a blue shift (hypsochromic shift) in the emission maximum typically indicates the movement of the probe into a more hydrophobic (nonpolar) environment, such as the core of a folded protein. Conversely, a red shift (bathochromic shift) suggests increased exposure to the polar aqueous solvent.

Table 1: Hypothetical Solvatochromic Shift of 6-Bromotryptophan Emission

SolventPolarity IndexEmission Maximum (λem)
Dioxane4.8~340 nm
Acetonitrile5.8~348 nm
Ethanol4.3~355 nm
Water10.2~365 nm

Note: Data are hypothetical and based on expected trends for indole derivatives.

By monitoring these spectral shifts, researchers can gain insights into protein folding, unfolding, and ligand binding events. The introduction of 6-bromotryptophan can be particularly advantageous in proteins that lack native tryptophan residues, providing a unique spectroscopic window into their structural dynamics. nih.gov

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. Such processes can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent ground-state complex (static quenching), and Förster resonance energy transfer (FRET). The brominated tryptophan derivative can participate in quenching studies, where the extent of quenching provides information about the proximity and accessibility of quenching agents.

The heavy-atom effect of bromine can enhance intersystem crossing from the excited singlet state to the triplet state. This process can lead to a decrease in the fluorescence quantum yield, a phenomenon that can be considered a form of intramolecular quenching.

In intermolecular quenching studies, various small molecules and ions can act as quenchers. For instance, acrylamide (B121943) and iodide are well-known collisional quenchers of tryptophan fluorescence. The efficiency of quenching is often described by the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q]

Where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and Ksv is the Stern-Volmer quenching constant. By determining Ksv, one can infer the accessibility of the 6-bromotryptophan residue to the quencher.

Table 2: Hypothetical Stern-Volmer Constants for Quenching of 6-Bromotryptophan

QuencherQuenching MechanismKsv (M⁻¹)
AcrylamideCollisional~5-10
IodideCollisional (Heavy Atom)~10-20
SuccinimideStatic~2-5

Note: Data are hypothetical and based on typical values for tryptophan derivatives.

These studies are valuable for mapping the surface topology of proteins and understanding the dynamics of molecular interactions. acs.org

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution imaging technique that allows for the visualization of fluorescently labeled structures within thick biological specimens. Peptides or other molecular probes synthesized with this compound can be used for cellular imaging studies. The brominated tryptophan offers a potentially distinct fluorescence lifetime and spectral properties that may aid in distinguishing its signal from cellular autofluorescence.

When introduced into cells, the localization of a 6-bromotryptophan-containing peptide can be monitored by detecting its fluorescence emission. This enables the study of cellular uptake, subcellular distribution, and interaction with intracellular targets. The three-dimensional imaging capability of CLSM provides detailed spatial information about the probe's behavior within the cellular environment. The choice of excitation and emission wavelengths would be critical to optimize the signal-to-noise ratio, taking into account the specific photophysical properties of 6-bromotryptophan. While native tryptophan is excited in the UV range, which can be damaging to cells, the development of tryptophan analogs with red-shifted absorption and emission is an active area of research to enable more effective live-cell imaging.

The modification of the tryptophan indole ring is a promising strategy for the development of novel fluorophores with enhanced photophysical properties. The introduction of a bromine atom at the 6-position is a key step in this direction. The heavy-atom effect of bromine is known to influence the rates of both radiative and non-radiative decay pathways of the excited state. researchgate.net

Specifically, the presence of bromine can increase the rate of intersystem crossing to the triplet state. While this typically reduces fluorescence quantum yield, it can enhance phosphorescence, opening up possibilities for dual-emitting probes. Furthermore, the bromine atom provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of tryptophan-based fluorophores with tailored absorption and emission profiles. acs.org

Researchers aim to create tryptophan analogs with properties such as:

Larger Stokes shifts: A greater separation between the absorption and emission maxima to minimize self-absorption and improve signal detection.

Longer emission wavelengths: To reduce background autofluorescence from biological samples and minimize photodamage to cells.

Sensitivity to specific analytes: Designing fluorophores that exhibit a change in their fluorescence upon binding to a particular ion, molecule, or in response to changes in the local environment (e.g., pH, viscosity).

The development of such novel fluorophores based on the 6-bromotryptophan scaffold holds significant potential for advancing biological imaging and sensing applications. nih.gov

Theoretical and Computational Research

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For Fmoc-6-bromo-DL-tryptophan, MD simulations can provide detailed insights into its conformational landscape, revealing how the molecule folds, moves, and interacts with its environment.

Key Research Findings from MD Simulations on Similar Molecules:

Conformational Stability: Studies on other tryptophan analogs have shown that the indole (B1671886) side chain can adopt various orientations, which are influenced by interactions with the peptide backbone and surrounding solvent molecules. MD simulations can quantify the stability of these different conformers. acs.org

Solvent Effects: The behavior of Fmoc-protected amino acids can be significantly affected by the solvent. MD simulations can model these interactions explicitly, showing how solvent molecules arrange around the solute and influence its conformational preferences. researchgate.netrsc.org

Flexibility and Dynamics: The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics from MD simulations that describe the stability and flexibility of different parts of a molecule. For this compound, these analyses would highlight the mobility of the Fmoc group relative to the tryptophan core.

Below is an illustrative data table showing the type of output one might expect from an MD simulation analysis of this compound in different solvents.

Conformational ParameterValue in WaterValue in MethanolValue in Chloroform
Radius of Gyration (Å) 4.5 ± 0.24.8 ± 0.35.1 ± 0.2
RMSD of Backbone (Å) 1.2 ± 0.31.5 ± 0.41.8 ± 0.5
Dominant Dihedral Angle (χ1) -60° (gauche-)180° (trans)60° (gauche+)
Solvent Accessible Surface Area (Ų) 350 ± 20380 ± 25410 ± 15

This table is for illustrative purposes only and does not represent actual experimental data.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for studying reaction mechanisms, as it can accurately predict the energies of reactants, transition states, and products.

For this compound, DFT calculations could be employed to understand its reactivity in various chemical transformations, such as peptide coupling reactions or side-chain modifications. By mapping the potential energy surface of a reaction, DFT can identify the lowest-energy pathway and the structure of the transition state, providing crucial information about reaction rates and selectivity.

Key Research Findings from DFT Studies on Similar Molecules:

Transition State Analysis: DFT has been used to study the mechanisms of reactions involving tryptophan and its derivatives, such as halogenation. These studies can determine the activation energies for reactions at different positions on the indole ring. nih.gov

Electronic Properties: DFT calculations can provide insights into the electronic properties of a molecule, such as its charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. These properties are key to understanding a molecule's reactivity.

Spectroscopic Predictions: DFT can be used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR spectra), which can then be compared with experimental data to validate the computed structures. mdpi.com

The following table provides an example of data that could be generated from a DFT study on a hypothetical reaction involving this compound.

Reaction ParameterCalculated Value (kcal/mol)Description
Energy of Reactants -1500.0The total electronic energy of the starting materials.
Energy of Transition State -1480.5The energy of the highest point on the reaction pathway.
Energy of Products -1525.0The total electronic energy of the final products.
Activation Energy (ΔG‡) 19.5The energy barrier that must be overcome for the reaction to occur.
Reaction Energy (ΔG) -25.0The overall energy change of the reaction, indicating spontaneity.

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Design of Tryptophan Mutants

While this compound is a synthetic amino acid, the principles of computational protein design can be applied to understand how this and other non-canonical amino acids might be incorporated into peptides and proteins to confer novel properties. Computational methods can be used to predict the effects of such mutations on protein structure, stability, and function.

These design algorithms typically use force fields to evaluate the energetic consequences of substituting a natural amino acid with a non-canonical one like 6-bromo-tryptophan. This allows for the in silico screening of many possible mutations to identify those that are most likely to result in a desired outcome, such as enhanced binding affinity or improved stability.

Key Research Findings from Computational Protein Design:

Stability Prediction: Algorithms can predict the change in folding free energy (ΔΔG) upon mutation, indicating whether a substitution is likely to stabilize or destabilize a protein.

Binding Affinity: For proteins that bind to other molecules (ligands or other proteins), computational methods can predict how a mutation at the binding interface will affect the binding affinity.

Enzyme Engineering: In the context of enzymes, computational design can be used to create variants with altered substrate specificity or enhanced catalytic activity.

An example of how computational design data for incorporating 6-bromo-tryptophan into a peptide might be presented is shown below.

Peptide VariantPredicted ΔΔG (kcal/mol)Predicted Change in Binding Affinity (log-fold)Intended Effect
Peptide-WT 0.00.0Baseline
Peptide-Trp(6-Br) at Pos 5 -1.2+0.8Increased stability and binding
Peptide-Trp(6-Br) at Pos 12 +0.5-0.3Destabilizing, reduced binding
Peptide-Trp(6-Br) at Pos 19 -0.8+1.5Increased binding, minor stability gain

This table is for illustrative purposes only and does not represent actual experimental data.

Structure-Activity Relationship (SAR) and Ligand Design Principles

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in modern SAR by allowing for the systematic modification of a lead compound in silico and predicting the effect of these changes on its activity.

For a molecule like this compound, if it were part of a biologically active peptide, computational SAR could be used to explore how modifications to the tryptophan ring (e.g., changing the position or type of halogen) or the Fmoc group would impact its function. This is often done using techniques like quantitative structure-activity relationship (QSAR) modeling, which develops mathematical models to correlate chemical structures with biological activity.

Key Principles and Findings in SAR:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to be active.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein, helping to rationalize its activity and guide the design of more potent analogs.

QSAR Models: These models use molecular descriptors (numerical representations of chemical structure) to predict the activity of new compounds, accelerating the drug discovery process.

The following table illustrates a hypothetical QSAR model for a series of tryptophan analogs.

DescriptorCoefficientImportance ScoreInterpretation
LogP (Hydrophobicity) +0.50.85Increased hydrophobicity correlates with higher activity.
Molecular Weight -0.20.45Lower molecular weight is slightly preferred.
Dipole Moment +0.30.60A higher dipole moment is beneficial for activity.
Halogen at C6 +1.20.95A bromine atom at the 6-position significantly enhances activity.

This table is for illustrative purposes only and does not represent actual experimental data.

Prediction of Physicochemical Descriptors for Tryptophan Analogs

The physicochemical properties of a molecule, such as its solubility, lipophilicity (LogP), and electronic properties, are critical for its behavior in both chemical and biological systems. Computational methods can predict these properties with reasonable accuracy, providing valuable information before a compound is even synthesized. rsc.org

For this compound, computational tools can estimate a wide range of descriptors. nih.gov These predictions are based on the molecule's structure and can be derived from empirical models, quantitative structure-property relationship (QSPR) models, or quantum chemical calculations. This information is useful for predicting properties like oral bioavailability in drug design or for optimizing reaction conditions in synthesis. oup.com

Commonly Predicted Physicochemical Descriptors:

LogP: An indicator of a molecule's hydrophobicity, which affects its solubility and membrane permeability.

pKa: The acid dissociation constant, which determines the charge state of a molecule at a given pH.

Polar Surface Area (PSA): A measure of the surface area of a molecule that is polar, which is related to its ability to cross cell membranes.

Solubility: The maximum concentration of a compound that can dissolve in a particular solvent.

A table of predicted physicochemical descriptors for this compound is provided below as an example.

Physicochemical DescriptorPredicted ValueMethod of Prediction
Molecular Weight 505.36 g/mol Calculation from formula
LogP 4.8ALOGPS
Aqueous Solubility (logS) -5.2QSPR Model
pKa (acidic) 3.5ACD/Labs
pKa (basic) 9.8ACD/Labs
Polar Surface Area (PSA) 89.6 ŲE-state calculation

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Research Applications and Methodological Development

Chemical Probes for Target Validation and Protein Function Elucidation

While Fmoc-6-bromo-DL-tryptophan itself is primarily a building block, its incorporation into peptides or its derivatives can generate powerful chemical probes. scbt.com A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. Halogenated amino acids, like 6-bromotryptophan, are particularly useful in the design of such probes.

The bromine atom can serve multiple purposes in a chemical probe:

Heavy Atom Phasing: In X-ray crystallography, the electron-dense bromine atom can aid in solving the phase problem, facilitating the determination of protein-ligand complex structures.

NMR Spectroscopy: The bromine atom influences the electronic environment of the indole (B1671886) ring, creating unique chemical shifts that can be monitored by NMR spectroscopy to report on ligand binding or conformational changes in a protein.

Modulation of Binding Affinity and Selectivity: The introduction of a bulky and electronegative bromine atom can alter the steric and electronic properties of a peptide or small molecule, leading to changes in its binding affinity and selectivity for a target protein. This allows researchers to probe the specific interactions that govern molecular recognition.

Investigation of Biochemical Pathway Modulation

The deprotected form of the compound, 6-bromotryptophan (6-BT), has been identified as an endogenous metabolite in humans, suggesting its involvement in natural biochemical pathways. onderzoekmetmensen.nlnih.gov Research has increasingly focused on its role as a modulator of physiological processes, particularly in the context of metabolic and kidney diseases.

Studies have revealed a significant association between serum levels of 6-bromotryptophan and the progression of chronic kidney disease (CKD). nih.govnih.gov Higher levels of serum 6-BT have been correlated with a lower risk of CKD progression, indicating a potential protective role. nih.govnih.gov To understand the underlying mechanisms, genome-wide association studies (GWAS) have been conducted, identifying genetic loci related to 6-BT metabolism. nih.govresearchgate.net These studies have implicated specific genes in the production and transport of 6-bromotryptophan, as summarized below.

GeneProposed FunctionAssociation with 6-BromotryptophanReference
ERO1A (Endoplasmic Reticulum Oxidoreductase 1 Alpha)Involved in disulfide bond formation; generates hydrogen peroxide.Associated with both urine and serum levels, suggesting a role in the production/bromination of tryptophan. nih.govresearchgate.net
SLC6A19 (Solute Carrier Family 6 Member 19)Renal transport protein for neutral amino acids, including tryptophan.Associated with urine levels but not serum levels, suggesting a role in the tubular reabsorption of 6-bromotryptophan from urine. nih.govresearchgate.net

Furthermore, 6-bromotryptophan is being investigated for its effects on glucose homeostasis and metabolic syndrome. onderzoekmetmensen.nl Clinical trials have been initiated to assess the impact of oral 6-BT administration on individuals with metabolic syndrome, building on preclinical studies that showed its anti-inflammatory and insulin-secretagogue effects. onderzoekmetmensen.nl These research avenues highlight the potential of 6-bromotryptophan to modulate key biochemical pathways involved in metabolism and renal function.

Exploring Protein-Ligand Interactions

The incorporation of 6-bromotryptophan into peptides and proteins is a valuable strategy for studying the intricacies of protein-ligand interactions. The unique properties of the bromine atom provide a means to probe the binding interface and understand the structural basis of molecular recognition.

Flavin-dependent halogenases are enzymes that catalyze the regioselective halogenation of substrates like tryptophan. nih.gov Crystal structures of these enzymes in complex with tryptophan or its brominated derivatives offer direct snapshots of the protein-ligand interactions. nih.govnih.govuni-bielefeld.de For example, the structure of the tryptophan 6-halogenase Thal reveals how the enzyme positions the tryptophan substrate to ensure bromination occurs specifically at the C6 position of the indole ring. nih.govuni-bielefeld.de These structural studies elucidate the roles of specific amino acid residues in the enzyme's active site that are responsible for substrate binding and catalytic activity.

The introduction of a bromine atom can also serve as a subtle but informative perturbation. By comparing the binding affinity or the structure of a protein complexed with a native tryptophan-containing ligand versus a 6-bromo-tryptophan-containing analogue, researchers can infer the importance of electrostatic and van der Waals interactions at that position. acs.org This approach is particularly powerful in understanding the binding mechanisms of natural products and designing novel therapeutic agents.

Development of Novel Methodologies for Tryptophan Functionalization

This compound is a key starting material for the development of new chemical methods to functionalize tryptophan residues. The carbon-bromine bond on the indole ring is an ideal anchor point for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Several modern synthetic methodologies have utilized bromotryptophan derivatives to expand the chemical diversity of peptides and related molecules. These methods allow for the "late-stage functionalization" of complex molecules, where modifications are introduced near the end of a synthetic sequence.

Reaction TypeCatalyst System (Example)Bond FormedSignificanceReference
Suzuki-Miyaura CouplingPalladium nanoparticles or Pd(OAc)₂ with ligands (e.g., sSPhos)Carbon (sp²) - Carbon (sp²)Enables the introduction of various aryl and heteroaryl groups onto the tryptophan indole ring. researchgate.netrsc.org
Sonogashira CouplingPalladium with a copper co-catalyst and a ligand (e.g., sXPhos)Carbon (sp²) - Carbon (sp)Allows for the attachment of terminal alkynes, which can be further modified using click chemistry. rsc.org
Negishi CouplingPalladium or Nickel catalystsCarbon (sp²) - Carbon (sp³)Provides a method for the direct alkylation of the tryptophan indole ring. nih.gov
Photocatalytic AlkylationVisible-light photocatalystsCarbon (sp²) - Carbon (sp³)Offers a mild and efficient method for C-H functionalization using radical precursors derived from α-bromo-carbonyl compounds. nih.govrsc.org

These methodologies demonstrate the versatility of 6-bromotryptophan as a synthetic intermediate. chim.it By leveraging the reactivity of the bromine substituent, chemists can create a diverse library of tryptophan analogues with novel properties, suitable for incorporation into peptides for drug discovery, materials science, and fundamental biological research. rsc.orgnih.govuniurb.it

Q & A

Q. What are the critical analytical techniques for confirming the purity and structure of Fmoc-6-bromo-DL-tryptophan?

Methodological Answer:

  • HPLC with UV detection (λ = 260–280 nm) is essential for assessing purity, as the bromine substituent and indole moiety exhibit strong absorbance.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (C₂₀H₁₈BrN₂O₄; theoretical [M+H]⁺ = 437.04) .
  • ¹H/¹³C NMR resolves stereochemical and substitution patterns, particularly the bromine-induced deshielding of the indole ring protons .

Q. How does the racemic DL-configuration impact solid-phase peptide synthesis (SPPS) protocols?

Methodological Answer:

  • Racemic mixtures complicate chiral separation during HPLC purification. Use reverse-phase chromatography with chiral columns (e.g., Chirobiotic T) for resolution.
  • Monitor coupling efficiency via Kaiser test or Fmoc-deprotection kinetics ; DL-forms may exhibit slower coupling rates compared to L-enantiomers .

Q. What are the stability considerations for this compound under standard SPPS conditions?

Methodological Answer:

  • Avoid prolonged exposure to piperidine during Fmoc deprotection, as brominated indoles may undergo nucleophilic aromatic substitution.
  • Store lyophilized compounds at -20°C in anhydrous DMF to prevent hydrolysis of the bromine substituent .

Advanced Research Questions

Q. How can the 6-bromo substituent be leveraged for post-synthetic functionalization in peptide engineering?

Methodological Answer:

  • Utilize Sonogashira coupling or Buchwald-Hartwig amination to introduce alkynes or amines at the 6-position.
  • Validate functionalization via MALDI-TOF MS and fluorescence quenching assays (bromine’s heavy atom effect enhances intersystem crossing) .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Perform solubility screens in mixed solvents (e.g., DMSO/water, THF/MeOH) at varying pH (2–10).
  • Use dynamic light scattering (DLS) to detect aggregation. Contradictions often arise from differing counterions (e.g., TFA vs. acetate salts) .

Q. How does the 6-bromo group influence peptide secondary structure compared to non-halogenated tryptophan analogs?

Methodological Answer:

  • Compare circular dichroism (CD) spectra of model peptides (e.g., α-helical or β-sheet motifs) with/without bromination.
  • Conduct molecular dynamics (MD) simulations to quantify disrupted π-π stacking interactions due to steric bulk .

Q. What are the ethical and methodological considerations for using racemic amino acids in biomedical research?

Methodological Answer:

  • Justify racemic use in IRB protocols by demonstrating lack of enantiomer-specific toxicity (e.g., via MTT assays on cell lines).
  • Reference guidelines from ICH M3(R2) on nonclinical enantiomer characterization .

Data Contradiction Analysis

Q. How to address discrepancies in coupling efficiency metrics for this compound across studies?

Methodological Answer:

  • Standardize reaction parameters: Equimolar HBTU/HOBt activation , 0.1 M concentration in DMF, and 2-hour coupling time.
  • Use LC-MS to quantify unreacted N-termini; discrepancies may arise from residual moisture or suboptimal resin swelling .

Q. Why do some studies report reduced bioactivity for peptides containing 6-bromo-tryptophan despite enhanced stability?

Methodological Answer:

  • Perform surface plasmon resonance (SPR) to compare binding affinities of brominated vs. wild-type peptides.
  • Evaluate proteolytic stability via tandem MS; bromine may shield cleavage sites but alter target interactions .

Experimental Design Frameworks

Designing a study to optimize this compound incorporation into amyloid-beta models:
Methodological Answer:

  • Apply PICOT framework :
  • Population : Synthetic amyloid-beta (1-42) peptides.
  • Intervention : Substitution of tryptophan with 6-bromo-DL-tryptophan.
  • Comparison : Wild-type vs. brominated peptide aggregation kinetics.
  • Outcome : Thioflavin T fluorescence and TEM imaging for fibril morphology.
  • Time : 0–72-hour aggregation timeline .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.